molecular formula C10H7Br2N B6285310 2-bromo-4-(bromomethyl)quinoline CAS No. 1451498-51-3

2-bromo-4-(bromomethyl)quinoline

Cat. No.: B6285310
CAS No.: 1451498-51-3
M. Wt: 301
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Description

2-Bromo-4-(bromomethyl)quinoline is a bifunctional organic compound that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This reagent features both a bromo substituent on the quinoline ring and a bromomethyl group, providing two distinct reactive sites for further chemical modification. Quinoline scaffolds are extensively investigated for their potent biological activities. A key research area for brominated quinoline derivatives is in the study of antimalarial agents. Research on a bromo analog of chloroquine demonstrated that such compounds accumulate in the parasite's digestive vacuole and inhibit the detoxification of heme by capping hemozoin crystals, leading to parasite death . This mechanism is crucial for understanding the action of and resistance to quinoline-based drugs . Beyond antimalarial applications, functionalized quinolines are also explored for their antimicrobial properties. Novel quinoline derivatives have shown promise as potential DNA gyrase inhibitors, an attractive target for designing new antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus . The structural features of 2-bromo-4-(bromomethyl)quinoline make it a versatile building block for synthesizing a diverse array of novel quinoline analogues, such as those decorated with piperidine-containing side chains or triazole hybrids, for ongoing biological evaluation . This product is intended for research purposes as a chemical precursor and tool for developing new therapeutic candidates. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

CAS No.

1451498-51-3

Molecular Formula

C10H7Br2N

Molecular Weight

301

Purity

95

Origin of Product

United States

Preparation Methods

Dichloromethane-Based Two-Step Bromination

Patent CN103923003A utilizes dichloromethane, chloroform, or ethylene dichloride as solvents, with bromine added in two stages to suppress dibromide (3,4-dibromomethylquinoline-2(H)-one) formation. The first bromine addition (60–70% of total stoichiometry) occurs at 40–80°C, followed by cooling to 20–30°C for the remainder. This split-feed method reduces dibromide content to 1–3% in the intermediate acetyl bromide acetanilide, achieving 76–82% bromination yield. Key parameters include:

ParameterOptimal RangeImpact on Reaction
SolventEthylene dichlorideHigh solubility, low side reactions
Bromine:Substrate ratio1.05:1 (mol)Balances reactivity and selectivity
Temperature (Stage 1)50–55°CAccelerates monobromination
Temperature (Stage 2)20–30°CMinimizes dibromide formation

Post-bromination, the solvent is evaporated, and the crude product is neutralized with NaOH or Na2CO3 to pH 6–7, followed by alcohol slurrying to isolate acetyl bromide acetanilide with 95–98% purity.

Chloroform-Based Low-Temperature Bromination

In contrast, CN102775347A employs chloroform under stringent temperature control (≤30°C). Bromine is dissolved in chloroform and added dropwise, maintaining 20–30°C for 2–3 hours before gradual heating to 60–65°C. This method reduces solvent loss and improves safety, yielding 80–85% brominated intermediate. However, dibromide levels remain higher (3–5%) compared to the two-step approach.

Cyclization in Concentrated Sulfuric Acid

The brominated intermediate undergoes cyclization in concentrated H2SO4 to form the quinoline backbone. Both patents emphasize stoichiometric control of sulfuric acid and temperature gradients to optimize ring closure.

High-Acid Cyclization (20:1 Mass Ratio)

CN103923003A uses a 20:1 mass ratio of H2SO4 to acetyl bromide acetanilide, maintaining 0–20°C during addition. After 3 hours at 15–20°C, the reaction mixture is quenched in ice water, yielding a solid that is neutralized to pH 6–7. Final slurrying in methanol at 20–30°C produces 4-bromomethylquinoline-2(H)-one with ≥99.5% purity and 90–93% cyclization yield.

Reduced Acid Load (8:1 Mass Ratio)

CN102775347A reduces the H2SO4 ratio to 8:1, cooling the acid to 5–10°C before adding the brominated intermediate in batches. Post-addition, the temperature is raised to 25–30°C for 2–3 hours, followed by aqueous workup. While this method lowers acid consumption by 60%, it requires precise temperature control to prevent sulfonation side reactions.

Comparative Analysis of Methods

The table below contrasts key metrics from representative examples in both patents:

ParameterCN103923003A (Example 2)CN102775347A
Bromination solventEthylene dichlorideChloroform
Bromide purity95–98%90–92%
Dibromide content1–3%3–5%
Cyclization H2SO4 ratio8:1 (mass)8:1 (mass)
Final product purity99.6%99.3%
Single-step yield93%90%
Total yield76%72%

The two-step bromination in CN103923003A demonstrates superior selectivity, while CN102775347A’s low-temperature approach offers cost and safety advantages.

Impurity Profiling and Mitigation

A major challenge in synthesizing 4-bromomethylquinoline-2(H)-one is controlling 3-bromomethylquinoline-2(H)-one, a positional isomer that forms due to electrophilic aromatic substitution ambiguities. Both patents address this through:

  • Solvent polarity modulation : Dichloromethane and chloroform stabilize the transition state favoring 4-substitution.

  • Temperature gradients : Lower bromination temperatures (20–30°C) reduce isomerization.

  • Crystallization controls : Methanol slurrying at 0–5°C preferentially isolates the 4-isomer, achieving ≤0.2% 3-bromomethyl impurity.

Scalability and Industrial Adaptations

CN103923003A’s methodology has been validated at 300+ kg scale, with critical process parameters including:

  • Bromine addition rate : ≤10 L/min to prevent exothermic runaway.

  • Cyclization quench time : ≤30 minutes to avoid acid-catalyzed degradation.

  • Drying conditions : Vacuum drying at 50°C prevents thermal decomposition.

Economic analyses indicate a 40% cost reduction compared to earlier methods, primarily due to reduced dibromide waste and higher cyclization yields .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(bromomethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-bromo-4-(bromomethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Structural Isomerism and Substituent Effects

Key Compounds Compared:

  • 2-Bromo-3-(bromomethyl)quinoline: Structural isomer with bromine at position 2 and bromomethyl at position 3. Synthesized via PBr₃ treatment of 2-chloro-3-(hydroxymethyl)quinoline .
  • 3-Bromomethyl-2-chloro-6-(dibromomethyl)quinoline: Features multiple bromine substitutions (positions 2, 3, 6). The additional bromine atoms increase molecular weight (468.76 g/mol) and may reduce solubility compared to the target compound .
  • 2-Bromo-4-(trifluoromethyl)quinoline: Substitution at position 4 with a trifluoromethyl (-CF₃) group instead of bromomethyl. The -CF₃ group is strongly electron-withdrawing, directing electrophilic attacks to different ring positions compared to the electron-donating -CH₂Br .

Table 1: Substituent Effects on Reactivity

Compound Position 2 Position 4 Key Reactivity Traits
2-Bromo-4-(bromomethyl)quinoline Br -CH₂Br High SN2 reactivity at C4
2-Bromo-3-(bromomethyl)quinoline Br -CH₂Br (at C3) Steric hindrance at C3 slows substitutions
2-Bromo-4-(trifluoromethyl)quinoline Br -CF₃ Electron-deficient ring; resistant to oxidation

Physicochemical Properties

  • Crystallinity and Intermolecular Interactions: The quinoline ring in 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline remains planar (RMS deviation = 0.011 Å), with crystal packing stabilized by C–H···Br and π-π interactions (inter-centroid distance = 3.608 Å) . In contrast, 8-bromo-2-methylquinoline exhibits π-π stacking (centroid distance = 3.76 Å), suggesting that bromine position influences crystal lattice stability .

Table 3: Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
2-Bromo-4-(bromomethyl)quinoline 291.96 Not reported Low in water
3-Bromomethyl-2-chloro-6-(dibromomethyl)quinoline 468.76 Recrystallizes from acetone Soluble in CCl₄
8-Bromo-2-methylquinoline 222.09 379–381 Soluble in organic solvents

Q & A

Basic: What are the standard synthetic routes for preparing 2-bromo-4-(bromomethyl)quinoline, and how do reaction conditions influence yield?

Answer:
2-Bromo-4-(bromomethyl)quinoline is typically synthesized via bromination of precursor quinolines. Two primary methods are documented:

  • Direct bromination using elemental bromine (Br₂) in acetic acid under reflux (60–80°C), targeting the quinoline core .
  • Regioselective bromination with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in acetonitrile, which selectively brominates methyl groups to form bromomethyl derivatives .

Key Factors Affecting Yield:

ConditionBr₂ MethodNBS/AIBN Method
Temperature60–80°C (reflux)40–60°C (mild heating)
SolventAcetic acidAcetonitrile
SelectivityLower (side reactions)Higher (methyl targeting)
Typical Yield50–65%70–85%

NBS/AIBN is preferred for higher regioselectivity and reduced byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate) is standard .

Basic: Which analytical techniques are most effective for characterizing 2-bromo-4-(bromomethyl)quinoline?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm bromine substitution patterns. For example, the bromomethyl group (-CH₂Br) shows a triplet at ~4.3–4.7 ppm (1^1H) and ~30–35 ppm (13^13C) .
  • X-ray Crystallography : Resolves crystal packing and bond angles. SHELX programs (e.g., SHELXL) refine structures using diffraction data (e.g., triclinic space group P1P1, a=9.40a = 9.40 Å, b=9.60b = 9.60 Å) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (theoretical for C₁₀H₈Br₂N: 306.90 g/mol; observed: 306.89 g/mol) .

Advanced: How does the bromomethyl group at position 4 influence reactivity compared to other quinoline derivatives?

Answer:
The 4-bromomethyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols) and cross-coupling reactions (e.g., Suzuki-Miyaura). Comparative studies with analogs show:

DerivativeReactivity with KOtBu/PhB(OH)₂Suzuki Coupling Yield
4-Bromomethyl92% (Pd(OAc)₂, SPhos)88%
4-Chloromethyl75%65%
4-Methyl (no halogen)<5%N/A

The bromine atom’s leaving group ability and steric accessibility drive higher reactivity .

Advanced: What computational strategies are used to predict the biological activity of 2-bromo-4-(bromomethyl)quinoline derivatives?

Answer:

  • Docking Studies : AutoDock Vina models interactions with targets like cytochrome P450 (binding affinity: −9.2 kcal/mol for 2-bromo-4-(bromomethyl)quinoline vs. −7.5 kcal/mol for non-brominated analogs) .
  • QSAR Models : Electron-withdrawing bromine atoms correlate with enhanced antimicrobial activity (MIC: 2 µg/mL against S. aureus vs. 8 µg/mL for chloro analogs) .
  • DFT Calculations : HOMO-LUMO gaps (4.2 eV) suggest redox activity relevant to anticancer mechanisms .

Advanced: How can contradictory data on bromination efficiency be resolved in synthetic workflows?

Answer:
Discrepancies in yields (e.g., 50% vs. 85%) arise from solvent purity, catalyst loading, or temperature gradients. Mitigation strategies include:

  • Design of Experiments (DoE) : Optimize parameters (e.g., 0.1 mol% AIBN with NBS in degassed acetonitrile improves reproducibility) .
  • In Situ Monitoring : ReactIR tracks bromine consumption, reducing over-bromination .
  • Byproduct Analysis : GC-MS identifies dimers or debrominated species, guiding solvent selection (e.g., DMF vs. acetonitrile) .

Basic: What are the primary applications of 2-bromo-4-(bromomethyl)quinoline in medicinal chemistry?

Answer:

  • Anticancer Agents : Serves as a precursor for kinase inhibitors (IC₅₀ = 0.8 µM against EGFR vs. 5.2 µM for parent quinoline) .
  • Antimicrobials : Modifies bacterial topoisomerases (MIC = 1.5 µg/mL for E. coli) .
  • Proteolysis-Targeting Chimeras (PROTACs) : Links E3 ligase recruiters to target proteins via bromine-mediated click chemistry .

Advanced: How does crystallographic data inform the design of 2-bromo-4-(bromomethyl)quinoline analogs?

Answer:
X-ray structures reveal:

  • Packing Interactions : Bromine atoms participate in halogen bonding (C-Br⋯O, 3.2 Å), stabilizing crystal lattices .
  • Torsional Angles : The bromomethyl group adopts a staggered conformation (dihedral = 120°), minimizing steric clash .
  • Thermal Parameters : High B-factors (>4 Ų) at Br sites suggest flexibility for functionalization .

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